(r)-6-Bromo-2-aminotetralin
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Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and its smell.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include reactivity, flammability, and types of reactions it undergoes.Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or proposing future research directions. It could be based on current research trends, gaps in the current knowledge, or new applications for the compound.
For a specific compound like “®-6-Bromo-2-aminotetralin”, you might want to look up scientific articles or databases that could provide this information. Tools like Google Scholar1, Connected Papers2, or R Discovery3 can be helpful in finding relevant papers. Please note that the availability of information might depend on how extensively the compound has been studied.
I hope this general approach is helpful. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
(2R)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436035 |
Source
|
Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-6-Bromo-2-aminotetralin | |
CAS RN |
167172-92-1 |
Source
|
Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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